molecular formula C15H23N3O3S B297162 N-benzyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide

N-benzyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide

Cat. No.: B297162
M. Wt: 325.4 g/mol
InChI Key: LNCUXAQLYCWHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BEMER, and it belongs to the class of sulfonamide-based compounds. The aim of

Mechanism of Action

The mechanism of action of BEMER is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and infection. BEMER has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in tumor invasion and metastasis. BEMER has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Additionally, BEMER has been shown to disrupt the membrane integrity of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects:
BEMER has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, BEMER has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammatory cells treated with BEMER have shown a reduction in the production of pro-inflammatory cytokines, leading to a decrease in inflammation. BEMER has also been shown to possess antibacterial and antifungal activities, leading to the inhibition of bacterial and fungal growth.

Advantages and Limitations for Lab Experiments

BEMER has several advantages for lab experiments, including its high purity and yield, and its potent therapeutic activity in various fields. However, there are also limitations to its use, including its high cost and limited availability. Additionally, the mechanism of action of BEMER is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions in the research of BEMER. One potential area of research is the development of novel formulations of BEMER that can be used for targeted drug delivery. Another area of research is the investigation of the synergistic effects of BEMER with other therapeutic agents, such as chemotherapy drugs. Additionally, further studies are needed to elucidate the mechanism of action of BEMER and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of BEMER involves a multi-step process that includes the reaction of N-benzylmethanesulfonamide with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then purified and the product is obtained in high yield and purity. The synthesis of BEMER has been optimized to produce a compound that is suitable for scientific research applications.

Scientific Research Applications

BEMER has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. It has been shown to exhibit potent anti-tumor activity in several cancer cell lines, including breast, colon, and lung cancer. Additionally, BEMER has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. BEMER has also been studied for its antibacterial and antifungal activities, demonstrating its potential as a novel therapeutic agent for the treatment of infectious diseases.

Properties

Molecular Formula

C15H23N3O3S

Molecular Weight

325.4 g/mol

IUPAC Name

N-benzyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C15H23N3O3S/c1-16-8-10-17(11-9-16)15(19)13-18(22(2,20)21)12-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3

InChI Key

LNCUXAQLYCWHBZ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

CN1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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